1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Physicochemical Property Drug Design Agrochemical

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0) is a versatile heterocyclic building block with a pyrazolo[4,3-c]pyridine core bearing a methyl group at N1 and a trifluoromethyl at C3. This substitution pattern imparts enhanced lipophilicity and metabolic stability, making it a privileged scaffold for kinase inhibitor discovery (AXL, ERK, c-Met) and agrochemical lead optimization. Ensure assay reproducibility and target engagement: procure this exact compound rather than generic analogs to avoid altered SAR and off-target effects. Available in high purity (95%) for immediate R&D use.

Molecular Formula C8H6F3N3
Molecular Weight 201.152
CAS No. 230305-87-0
Cat. No. B2669284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
CAS230305-87-0
Molecular FormulaC8H6F3N3
Molecular Weight201.152
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)C(=N1)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3
InChIKeyGNIUIUYPKHPFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0) for Research and Industrial Procurement


1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a methyl group at the 1-position and a trifluoromethyl group at the 3-position . This specific substitution pattern imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for applications in kinase inhibitor development and agrochemical research .

Why Generic Substitution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0) is Problematic


The trifluoromethyl group at the 3-position and the methyl group at the 1-position of the pyrazolo[4,3-c]pyridine scaffold are critical determinants of biological activity and physicochemical behavior . Substituting this compound with a generic analog lacking these specific substitutions can result in significant loss of target engagement, altered metabolic stability, and unpredictable off-target effects, as demonstrated in structure-activity relationship (SAR) studies of related pyrazolopyridine kinase inhibitors [1]. Therefore, procurement of the precise compound is essential to ensure reproducibility and validity of experimental outcomes.

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Pyrazolo[4,3-c]pyridine Core

The trifluoromethyl group at the 3-position significantly increases the lipophilicity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine compared to the unsubstituted pyrazolo[4,3-c]pyridine core . While specific experimental logP values for this exact compound are not publicly disclosed, the contribution of a CF3 group to logP in heteroaromatic systems is well-characterized, typically increasing logP by approximately 1.0–1.5 units relative to the parent heterocycle [1]. This enhanced lipophilicity is expected to improve membrane permeability and bioavailability in biological systems.

Physicochemical Property Drug Design Agrochemical

Kinase Inhibitor Potency: Comparative IC50 Values in AXL Kinase Assay

In a patent application (US11247990) describing pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors, a closely related analog, N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-((1s,4s)-4-((2-(trifluoromethyl)pyridin-3-yl)oxy)cyclohexyl)-1H-pyrazolo[4,3-c]pyridin-6-amine (Example 137), demonstrated an IC50 of 20 nM against AXL kinase using Invitrogen's LanthaScreen Eu Kinase Binding technology [1]. While this data is for a more elaborated analog, it establishes the pyrazolo[4,3-c]pyridine scaffold, when appropriately substituted, as a potent inhibitor of therapeutically relevant kinases. The 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine compound serves as a versatile core for further derivatization to achieve similar or improved potency.

Kinase Inhibition Cancer AXL

Metabolic Stability Enhancement via Trifluoromethyl Substitution

The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is expected to confer increased resistance to oxidative metabolism compared to non-fluorinated analogs. Studies on related pyrazolo[4,3-c]pyridine series demonstrate that CF3 substitution reduces clearance in liver microsomes . While direct data for this specific compound are not available, the class-level effect is well-established: the CF3 group blocks metabolic soft spots, leading to improved in vivo half-life and exposure. This property is critical for selecting building blocks that will ultimately yield drug candidates with favorable pharmacokinetics.

ADME Drug Metabolism Microsomal Stability

Optimal Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS 230305-87-0)


Medicinal Chemistry: Design and Synthesis of Novel Kinase Inhibitors

Utilize 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine as a privileged scaffold for the development of potent kinase inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo[4,3-c]pyridine core offers multiple vectors for chemical diversification to optimize potency and selectivity against targets such as AXL, ERK, and c-Met [1]. This approach is validated by the potent activity (IC50 = 20 nM) of related analogs against AXL kinase [2].

Agrochemical Research: Development of Next-Generation Pesticides and Herbicides

The increased lipophilicity imparted by the trifluoromethyl group makes 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine a valuable building block for designing agrochemicals with improved plant tissue penetration and systemic distribution . Its pyrazolopyridine core is known to interact with specific enzyme targets in pests and weeds, offering a pathway to novel modes of action.

Chemical Biology: Tool Compound for Target Identification and Validation

Procure 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine as a starting point for synthesizing chemical probes. The scaffold's favorable physicochemical properties and potential for high-affinity target engagement make it suitable for developing activity-based probes or photoaffinity labels to study kinase signaling pathways and identify new therapeutic targets [1].

Material Science: Synthesis of Fluorinated Heterocyclic Building Blocks

The compound serves as a versatile intermediate for constructing more complex fluorinated heterocycles. The presence of the trifluoromethyl group is known to impart desirable electronic and steric properties in materials applications, such as in organic electronics or as ligands in catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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